An In-Depth Technical Guide to the Physical Properties of Dimethyl 4,5-dibromophthalate
An In-Depth Technical Guide to the Physical Properties of Dimethyl 4,5-dibromophthalate
Introduction: The Strategic Importance of Dimethyl 4,5-dibromophthalate
Dimethyl 4,5-dibromophthalate is a halogenated aromatic diester of significant interest to researchers in materials science and synthetic chemistry. Its rigid, symmetrically substituted benzene core makes it a valuable precursor for the synthesis of more complex molecules, such as substituted phthalocyanines, which have applications in dyes, sensing, and nonlinear optics[1]. The presence of two bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified to build larger molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and materials fabrication. This guide provides a comprehensive overview of its known characteristics, outlines protocols for its synthesis and characterization, and discusses the scientific rationale behind these methodologies.
Core Physicochemical Properties
The reliable application of any chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate the conditions required for storage, reaction setup, and purification. While some experimental data for Dimethyl 4,5-dibromophthalate is not widely published, we can consolidate known information and provide scientifically grounded estimations for missing values.
Data Summary Table
For ease of reference, the key physical and chemical identifiers for Dimethyl 4,5-dibromophthalate are summarized below.
| Property | Value | Source / Citation |
| CAS Number | 859299-66-4 | [2] |
| Molecular Formula | C₁₀H₈Br₂O₄ | [2][3] |
| Molecular Weight | 351.98 g/mol | [2][3] |
| Appearance | Off-white powder / solid | [3] |
| Purity (Typical) | ≥97% | [3] |
| Melting Point | Data not publicly available (Est. 90-110 °C) | See discussion below |
| Boiling Point | Data not publicly available; likely decomposes | See discussion below |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), THF, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | Inferred from structure |
| Storage | Store at room temperature in a cool, dry place. | [2] |
Discussion of Physical State and Thermal Properties:
The description of Dimethyl 4,5-dibromophthalate as an "off-white powder" confirms its solid state at standard temperature and pressure[3]. While an exact experimental melting point is not available in the reviewed literature, we can estimate a range. The related compound, Dimethyl 4,5-dichlorophthalate, has a reported melting point. Given that bromine is larger and more polarizable than chlorine, leading to stronger intermolecular forces (London dispersion forces), it is reasonable to predict that Dimethyl 4,5-dibromophthalate will have a higher melting point than its dichloro analog. The melting point of the isomeric Dimethyl 5-bromoisophthalate is 88-90 °C. Therefore, an estimated melting point in the range of 90-110 °C is a scientifically reasonable starting point for experimental design.
A boiling point is not reported and is likely not a practical parameter. High molecular weight phthalate esters often decompose at temperatures required for boiling under atmospheric pressure. Vacuum distillation might be possible but is generally not the preferred method of purification for a solid of this nature; recrystallization is standard.
Spectroscopic and Analytical Characterization
The structural identity and purity of Dimethyl 4,5-dibromophthalate are unequivocally established through a combination of spectroscopic techniques. Below are the expected spectral features, grounded in the principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
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¹H NMR (Proton NMR): The symmetry of the molecule is a key determinant of its proton NMR spectrum. Due to the C₂ symmetry axis bisecting the C4-C5 and C1-C2 bonds, the molecule features only two unique proton environments.
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Aromatic Protons (H-3 and H-6): These two protons are chemically equivalent. They would appear as a single sharp singlet in the aromatic region of the spectrum, predicted to be around δ 7.8-8.2 ppm . The downfield shift is due to the deshielding effects of the adjacent ester carbonyl groups and the bromine atoms.
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Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups would also appear as a single sharp singlet, predicted to be around δ 3.9-4.1 ppm .
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¹³C NMR (Carbon NMR): The symmetry of the molecule simplifies the carbon spectrum to five distinct signals.
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Carbonyl Carbons (C=O): Expected in the range of δ 165-170 ppm .
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Ester Methyl Carbons (-OCH₃): Expected around δ 52-55 ppm .
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Aromatic Carbons: Three distinct signals are predicted for the aromatic ring:
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C-1 and C-2 (Ester-bearing): Quaternary carbons, predicted around δ 132-136 ppm .
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C-4 and C-5 (Bromine-bearing): Quaternary carbons, predicted around δ 128-132 ppm .
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C-3 and C-6 (Proton-bearing): Predicted to be the most upfield of the aromatic signals, around δ 130-134 ppm .
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Dimethyl 4,5-dibromophthalate would be characterized by the following key absorption bands:
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C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is the most prominent feature of the spectrum and is characteristic of the ester carbonyl group.
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C-O Stretch (Ester): Strong absorptions corresponding to the C-O single bond stretches of the ester group are expected between 1200-1300 cm⁻¹ .
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methyl groups will appear as medium-to-strong bands just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹ ).
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C-Br Stretch: The carbon-bromine bond stretch would appear in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹ .
Experimental Methodologies: Synthesis and Characterization Workflow
Trustworthy research relies on robust and reproducible protocols. The following sections detail the synthesis of Dimethyl 4,5-dibromophthalate from its acid precursor and the subsequent analytical workflow for structural verification.
Synthesis Protocol: Fischer Esterification
The most direct and reliable synthesis of Dimethyl 4,5-dibromophthalate is the acid-catalyzed Fischer esterification of 4,5-dibromophthalic acid. This method is efficient and utilizes common laboratory reagents[1].
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromophthalic acid (1.0 eq).
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Solvent and Catalyst: Add anhydrous methanol (CH₃OH) in sufficient volume to create a stirrable slurry (approx. 10-15 mL per gram of acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the acid mass). Causality: Methanol serves as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material spot.
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into a beaker containing ice-water. A white precipitate of the product will form. Causality: The product is insoluble in water, causing it to precipitate out while the acid catalyst and excess methanol remain in the aqueous phase.
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Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold methanol to remove any unreacted starting material.
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Purification: Dry the crude product under vacuum. For high-purity material, recrystallize from a suitable solvent such as an ethanol/water mixture.
Workflow for Quality Control and Characterization
The following diagram illustrates the logical flow for validating the identity and purity of the synthesized product. Each step provides a layer of verification, ensuring the material meets the standards for downstream applications.
Caption: Workflow for Synthesis and Quality Control.
Conclusion
Dimethyl 4,5-dibromophthalate serves as a foundational building block for advanced chemical synthesis. This guide has consolidated its known physical properties and provided a robust framework for its preparation and characterization. By combining established data with predictive analysis and detailed experimental protocols, researchers are better equipped to utilize this compound with confidence and scientific rigor, paving the way for innovations in materials and pharmaceutical development.
References
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CP Lab Safety. (n.d.). Dimethyl 4, 5-dibromophthalate, min 98%, 100 mg. Retrieved from [Link]
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Acmec Biochemical. (n.d.). Product Specifications: Dimethyl 4,5-dibromophthalate. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis: Dimethyl 5-bromoisophthalate. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 4,5-dibromophthalate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 4,5-dibromophthalic acid. Retrieved from [Link]
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AbacipharmTech. (n.d.). Dimethyl 4,5-dibromophthalate. Retrieved from [Link]
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Zhang, F., Wang, S. R., Li, X. G., Xiao, Y., & Pan, L. J. (2014). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 1053, 252-256. Retrieved from [Link]
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Hickstein, D. D., Reinheimer, E. W., Johnson, A. R., & O'Leary, D. J. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10). Retrieved from [Link]
